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molecular formula C13H10FNO2 B8383474 Methyl 2-fluoro-4-(pyridin-3-yl)benzoate

Methyl 2-fluoro-4-(pyridin-3-yl)benzoate

Cat. No. B8383474
M. Wt: 231.22 g/mol
InChI Key: PXVKENXANUJFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697736B2

Procedure details

A mixture of EXAMPLE 50A (5 g), 3-pyridinylboronic acid (4 g) and dichlorobis(triphenylphosphine)-palladium (II) (1.1 g) in 7:3:2 DME/water/ethanol (200 mL) and 2M aqueous Na2CO3 solution (1 mL) at 80° C. was stirred 18 hours, cooled and filtered. The filtrate was partitioned between ethyl acetate and water, and the ethyl acetate layer washed with water and concentrated. The concentrate was flash chromatographed on silica gel with 1:2 ethyl acetate/hexanes.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
DME water ethanol
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15](B(O)O)[CH:14]=1.C([O-])([O-])=O.[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.COCCOC.O.C(O)C>[F:12][C:4]1[CH:3]=[C:2]([C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:2.3.4,6.7.8,^1:30,49|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)F
Name
Quantity
4 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.1 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
DME water ethanol
Quantity
200 mL
Type
solvent
Smiles
COCCOC.O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
the ethyl acetate layer washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with 1:2 ethyl acetate/hexanes

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)OC)C=CC(=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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